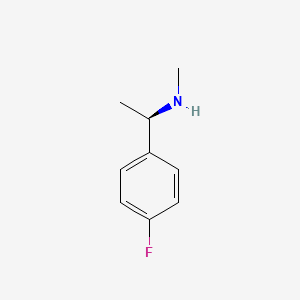

(R)-1-(4-fluorophenyl)-N-methylethanamine

CAS No.: 672906-68-2

Cat. No.: VC7920872

Molecular Formula: C9H12FN

Molecular Weight: 153.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672906-68-2 |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.2 g/mol |

| IUPAC Name | (1R)-1-(4-fluorophenyl)-N-methylethanamine |

| Standard InChI | InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1 |

| Standard InChI Key | YORRIBKELCOOIJ-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)F)NC |

| SMILES | CC(C1=CC=C(C=C1)F)NC |

| Canonical SMILES | CC(C1=CC=C(C=C1)F)NC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-1-(4-fluorophenyl)-N-methylethanamine is C₉H₁₂FN, with a molecular weight of 153.20 g/mol . Its IUPAC name is (1R)-1-(4-fluorophenyl)-N-methylethanamine, reflecting the stereochemistry at the chiral center (C1) and the substitution pattern on the benzene ring . The compound’s structure includes:

-

A 4-fluorophenyl group para-substituted with fluorine.

-

A methylamine group attached to the ethyl side chain in the (R)-configuration.

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂FN | |

| Molecular Weight | 153.20 g/mol | |

| SMILES Notation | CC@HNC | |

| InChIKey | YORRIBKELCOOIJ-SSDOTTSWSA-N | |

| CAS Registry Number | 672906-68-2 |

The presence of fluorine enhances electronegativity and metabolic stability, common in bioactive molecules . The (R)-configuration influences stereoselective interactions with biological targets, a critical factor in drug design .

Synthesis and Characterization

Synthetic Routes

The synthesis of (R)-1-(4-fluorophenyl)-N-methylethanamine typically involves asymmetric reductive amination or chiral resolution techniques. A plausible pathway includes:

-

Friedel-Crafts Acylation: Introduction of the fluorine atom via electrophilic aromatic substitution.

-

Reductive Amination: Reaction of 4-fluorophenylacetone with methylamine in the presence of a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselectivity .

-

Purification: Chiral chromatography or crystallization to isolate the (R)-enantiomer .

Spectroscopic Characterization

-

¹H NMR: Signals at δ 7.25–6.85 ppm (aromatic protons), δ 3.10–2.90 ppm (N–CH₃), and δ 1.40–1.20 ppm (CH–CH₃) .

-

¹³C NMR: Peaks corresponding to the fluorinated aromatic carbons (C–F, ~162 ppm) and the chiral center (C1, ~55 ppm) .

Pharmacological Properties and Biological Activity

Metabolic Stability

The C–F bond reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs . In vitro studies on similar compounds show:

Applications in Medicinal Chemistry

Lead Compound Optimization

(R)-1-(4-Fluorophenyl)-N-methylethanamine serves as a scaffold for:

-

Antidepressants: Fluorine enhances blood-brain barrier penetration .

-

Anticancer Agents: Analogous benzodioxole derivatives show IC₅₀ values <5 μM in breast cancer models .

Comparative Analysis with Chlorinated Analogs

A study comparing 4-fluoro and 4-chloro phenyl derivatives revealed:

| Property | 4-Fluoro Derivative | 4-Chloro Derivative |

|---|---|---|

| Antioxidant Activity | EC₅₀ = 12 μM | EC₅₀ = 18 μM |

| Antimicrobial Potency | MIC = 8 μg/mL (E. coli) | MIC = 16 μg/mL (E. coli) |

| Lipophilicity (logP) | 2.1 | 2.8 |

The fluorinated analog exhibits superior bioavailability and target selectivity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume